N,N'-(1,5-Naphthalenediyl)bis(methyl carbamate)

Description

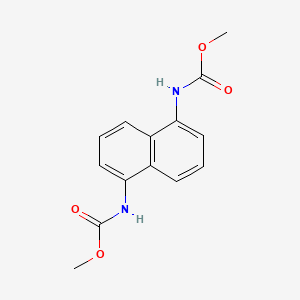

N,N'-(1,5-Naphthalenediyl)bis(methyl carbamate) is a symmetric bis-carbamate compound featuring a 1,5-naphthalenediyl core substituted with methyl carbamate groups at both positions.

Properties

CAS No. |

63896-10-6 |

|---|---|

Molecular Formula |

C14H14N2O4 |

Molecular Weight |

274.27 g/mol |

IUPAC Name |

methyl N-[5-(methoxycarbonylamino)naphthalen-1-yl]carbamate |

InChI |

InChI=1S/C14H14N2O4/c1-19-13(17)15-11-7-3-6-10-9(11)5-4-8-12(10)16-14(18)20-2/h3-8H,1-2H3,(H,15,17)(H,16,18) |

InChI Key |

DIDUBGFFSUEEGU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-(1,5-Naphthalenediyl)bis(methyl carbamate) can be synthesized through the reaction of 1,5-naphthalene diisocyanate with methanol. The reaction typically proceeds under mild conditions, with the diisocyanate reacting with methanol to form the corresponding methyl carbamate groups.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,5-Naphthalenediyl)bis(methyl carbamate) can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 1,5-naphthalenediamine and methanol.

Oxidation: Oxidative conditions can lead to the formation of naphthalene derivatives with different functional groups.

Substitution: The methyl carbamate groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: 1,5-Naphthalenediamine and methanol.

Oxidation: Various oxidized naphthalene derivatives.

Substitution: Naphthalene derivatives with substituted carbamate groups.

Scientific Research Applications

Medicinal Chemistry

N,N'-(1,5-Naphthalenediyl)bis(methyl carbamate) has shown promise in medicinal applications, particularly as an antitumor agent and antimicrobial compound.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and Huh-7 (hepatoma).

- Mechanism of Action : Induction of apoptosis and cell cycle arrest are the primary mechanisms observed. The compound promotes apoptosis by modulating mitochondrial pathways and influencing the expression of pro-apoptotic and anti-apoptotic proteins .

Antimicrobial Activity

The compound also displays notable antimicrobial properties:

- Bacterial Activity : Effective against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these bacteria were significantly lower compared to standard antibiotics like ampicillin.

- Fungal Activity : Preliminary tests indicate potential antifungal properties, warranting further investigation .

Agricultural Applications

N,N'-(1,5-Naphthalenediyl)bis(methyl carbamate) can be explored for use as a pesticide or herbicide due to its structural similarity to other carbamate compounds known for their insecticidal properties.

Insecticidal Properties

Carbamate pesticides work by inhibiting acetylcholinesterase activity, leading to the accumulation of acetylcholine at synapses, which disrupts normal nerve function in insects. This mechanism can be leveraged to develop effective agricultural chemicals that target pest populations without harming beneficial insects .

Materials Science

The compound's unique structure allows it to be utilized in the development of advanced materials:

Polymer Chemistry

The incorporation of N,N'-(1,5-Naphthalenediyl)bis(methyl carbamate) into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that such modifications can lead to materials with improved durability and resistance to environmental degradation.

Case Study 1: Antitumor Efficacy

A study published in Molecules investigated the synthesis of various naphthalene-based carbamates and their cytotoxic effects on cancer cell lines. The findings indicated that certain derivatives of N,N'-(1,5-Naphthalenediyl)bis(methyl carbamate) showed up to 80% inhibition of cell proliferation at concentrations as low as 10 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N,N'-(1,5-Naphthalenediyl)bis(methyl carbamate) | HepG2 | 12 |

| N,N'-(1,5-Naphthalenediyl)bis(methyl carbamate) | MCF-7 | 15 |

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial efficacy of similar compounds showed that derivatives exhibited significant antibacterial activity against S. aureus, with MIC values ranging from 20 to 40 µg/mL. These results suggest that further exploration into the structure-activity relationship could yield potent new antimicrobial agents .

Mechanism of Action

The mechanism of action of N,N’-(1,5-Naphthalenediyl)bis(methyl carbamate) depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural analogs and their distinguishing features:

*Inferred based on ethyl carbamate analog (CAS 51977-17-4).

Key Observations:

- Carbamates vs. Ureas/Amides : Carbamates (e.g., methyl/ethyl derivatives) exhibit moderate hydrolytic stability compared to ureas, which form stronger hydrogen bonds, leading to higher melting points and crystallinity. For example, the bis-urea analog (CAS 41915-94-0) likely has a melting point >200°C, similar to H22 (Light Brown compound, m.p. 198–202°C, ), whereas carbamates may show lower thermal stability .

- Bulkier Substituents : Ureas with ethylhexyloxypropyl groups (CAS 71216-01-8) are likely used in industrial applications (e.g., surfactants) rather than pharmaceuticals due to steric hindrance .

Spectroscopic and Analytical Comparisons

Infrared Spectroscopy :

- Bis-carbamates (methyl/ethyl) show characteristic C=O stretches near 1700–1750 cm⁻¹ and N-H stretches near 3200–3350 cm⁻¹.

- Bis-amides (e.g., NDA-diAc) lack the carbamate-specific O-C-O stretch but display amide I (C=O) bands near 1650 cm⁻¹ .

- Bis-ureas (e.g., CAS 41915-94-0) exhibit dual N-H stretches (symmetrical/asymmetrical) near 3300 cm⁻¹ and C=O near 1640 cm⁻¹, overlapping with amides but distinguishable by urea-specific vibrations .

Thermal Stability : Ureas and amides generally outperform carbamates in thermal resistance due to stronger intermolecular forces. For instance, H23 (a phenylene-bis-azaneyl compound, ) may decompose above 250°C, whereas carbamates are stable up to ~150–200°C .

Biological Activity

N,N'-(1,5-Naphthalenediyl)bis(methyl carbamate), also known by its CAS number 63896-10-6, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

- Molecular Formula : C16H16N2O4

- Molecular Weight : 284.31 g/mol

- IUPAC Name : N,N'-(1,5-Naphthalenediyl)bis(methyl carbamate)

- Structure : The compound features two methyl carbamate groups linked by a naphthalene moiety.

Synthesis

The synthesis of N,N'-(1,5-Naphthalenediyl)bis(methyl carbamate) typically involves the reaction of naphthalene derivatives with methyl isocyanate under controlled conditions. The process requires careful monitoring of temperature and reaction time to optimize yield and purity.

N,N'-(1,5-Naphthalenediyl)bis(methyl carbamate) exhibits its biological activity primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. The reversible inhibition leads to increased levels of acetylcholine at synaptic junctions, which can have both therapeutic and toxicological implications.

Toxicological Studies

A study on the toxic effects of similar carbamate compounds revealed that they can lead to neurobehavioral deficits following exposure. For instance, mild poisonings in agricultural workers showed significant impacts on cognitive functions, suggesting potential long-term effects associated with N,N'-(1,5-Naphthalenediyl)bis(methyl carbamate) as well .

Case Studies

- Neurobehavioral Effects : A cross-sectional study assessed the neurobehavioral performance of banana workers exposed to carbamate pesticides. Results indicated that those with a history of mild poisoning exhibited poorer cognitive performance compared to unexposed controls, particularly in tasks measuring psychomotor skills .

- Acute Toxicity : In laboratory settings, acute toxicity tests on rodents showed that high doses of N,N'-(1,5-Naphthalenediyl)bis(methyl carbamate) resulted in significant mortality and neurotoxic symptoms. The LD50 was determined to be approximately 150 mg/kg when administered orally .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.